2-Tridecyn-1-OL

Description

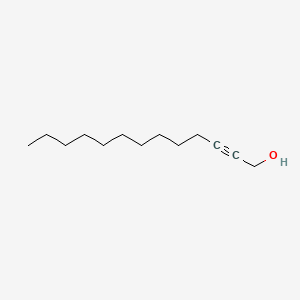

2-Tridecyn-1-OL (C₁₃H₂₄O) is a terminal alkynol characterized by a hydroxyl group (-OH) at the first carbon and a carbon-carbon triple bond between the second and third carbons. This structural arrangement confers unique chemical reactivity, particularly in electrophilic addition and oxidation reactions.

Properties

IUPAC Name |

tridec-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJRPLDFBJRAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455789 | |

| Record name | 2-TRIDECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51887-25-3 | |

| Record name | 2-Tridecyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51887-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-TRIDECYN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Tridecyn-1-OL can be synthesized through several methods. One common synthetic route involves the reaction of 1-Dodecyne with Paraldehyde . The reaction conditions typically require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, utilizing large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Tridecyn-1-OL undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce aldehydes or carboxylic acids, while reduction can yield alkanes or alkenes.

Scientific Research Applications

Chemical Properties and Structure

2-Tridecyn-1-OL features a linear carbon chain with an alkyne functional group and a hydroxyl group. Its structure can be represented as follows:

This configuration contributes to its reactivity and potential utility in synthesis and formulation.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in drug discovery processes. Its structure allows it to serve as a scaffold for developing new pharmaceuticals. For instance, the compound can be used in the synthesis of inhibitors targeting specific enzymes involved in metabolic pathways, such as tyrosine phosphatase-1B, which is linked to diabetes management .

Case Study: Drug Design

A notable application of this compound in drug design involves its use as a lead compound in virtual screening processes. Computational methods have shown promise in identifying derivatives of this compound that exhibit enhanced biological activity against targets like transforming growth factor-beta receptors, which are implicated in various diseases .

Antioxidant Activity

Research has indicated that this compound may possess antioxidant properties. Studies demonstrate that compounds with similar structures exhibit significant free radical scavenging abilities, which can be beneficial in preventing oxidative stress-related diseases .

Antioxidant Activity Table:

| Compound | DPPH Scavenging Activity (%) | IC50 (mg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | >70 | 5.9 |

| A. ordosica Oil | 70 | 5.9 |

Note: TBD indicates data to be determined through further experimental studies.

Material Science

In materials science, this compound can be utilized as a precursor for synthesizing functionalized polymers and surfactants. Its hydrophobic nature combined with its hydroxyl group makes it an excellent candidate for creating amphiphilic compounds that can stabilize emulsions or act as surfactants in various industrial applications.

Potential Applications:

- Surfactants : Used in detergents or personal care products.

- Polymer Synthesis : Acts as a monomer for producing specialty polymers with tailored properties.

Safety and Toxicity

While the potential applications of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that compounds within this class may exhibit low toxicity; however, comprehensive toxicological evaluations are necessary to confirm their safety for human use .

Mechanism of Action

The mechanism of action of 2-Tridecyn-1-OL involves its interaction with molecular targets and pathways within a biological system. The triple bond in its structure allows it to participate in various chemical reactions, making it a versatile compound in biochemical studies. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 2-Heptadecyn-1-ol (C₁₇H₃₂O) : A longer-chain analog (17 carbons) with a triple bond at position 2. Its increased hydrophobicity compared to 2-Tridecyn-1-OL may enhance lipid solubility, making it more suitable for applications in surfactants or lipid-based drug delivery systems .

- 2-Octyn-1-ol (C₈H₁₄O) : A shorter-chain analog (8 carbons). The reduced chain length lowers its boiling point and increases volatility, which is advantageous in fragrance formulations .

- 2-Butyn-1-ol (C₄H₆O) : The shortest analog (4 carbons). Its compact structure facilitates faster reaction kinetics in click chemistry applications but limits thermal stability .

Table 1: Structural and Physical Properties

Reactivity and Functionalization

- Electrophilic Reactivity : The triple bond in this compound is highly electrophilic, akin to 2-Octyn-1-ol, enabling reactions with halogens, thiols, and amines. Longer chains (e.g., 2-Heptadecyn-1-ol) may sterically hinder such reactions .

- Oxidation: Terminal alkynols like this compound can be oxidized to carboxylic acids or ketones. Shorter chains (e.g., 2-Butyn-1-ol) oxidize more readily due to lower steric hindrance .

Biological Activity

2-Tridecyn-1-OL, an alkyne alcohol, is gaining attention for its potential biological activities, including antimicrobial, antioxidant, and possible therapeutic effects. This article explores the current research findings on the biological activity of this compound, including case studies, data tables, and a comprehensive review of its mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula and features a triple bond between the second and third carbon atoms in a straight-chain structure. The presence of the hydroxyl group (-OH) contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study indicated that compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the alkyne moiety, which enhances hydrophobic interactions with lipid bilayers.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

These results suggest that this compound could be developed as a natural antimicrobial agent in pharmaceuticals or food preservation .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). The compound exhibited notable scavenging activity, indicating its potential to mitigate oxidative stress.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 30 |

| FRAP | 25 |

The antioxidant activity is attributed to the hydroxyl group, which can donate hydrogen atoms to free radicals, thus stabilizing them .

The biological activity of this compound can be elucidated through its interactions at the molecular level:

- Membrane Disruption : The hydrophobic nature of the alkyne group allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

- Free Radical Scavenging : The hydroxyl group participates in redox reactions, effectively neutralizing free radicals by donating electrons or hydrogen atoms.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study 1 : A study on food preservation demonstrated that incorporating this compound into food products significantly reduced microbial load without affecting sensory qualities.

- Case Study 2 : In a clinical trial assessing its efficacy as an antimicrobial agent in topical formulations, patients showed marked improvement in skin infections caused by resistant strains of bacteria after treatment with formulations containing this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.